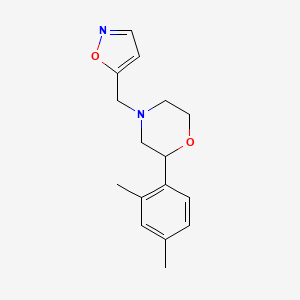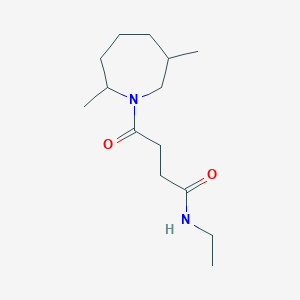
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide is a synthetic organic compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 2,6-dimethyl-1,6-heptadiene, in the presence of a suitable catalyst.
Introduction of the Amide Group: The azepane derivative can be reacted with ethylamine and a suitable acylating agent, such as ethyl chloroformate, to introduce the N-ethyl-4-oxobutanamide moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted azepane derivatives.
Aplicaciones Científicas De Investigación
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-dimethylpiperidin-1-yl)-N-ethyl-4-oxobutanamide: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
4-(2,6-dimethylmorpholin-1-yl)-N-ethyl-4-oxobutanamide: A compound with a morpholine ring, which contains an oxygen atom in addition to the nitrogen atom.
Uniqueness
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and oxygen-containing analogs. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-4-15-13(17)8-9-14(18)16-10-11(2)6-5-7-12(16)3/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZSBNLLNJHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(=O)N1CC(CCCC1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

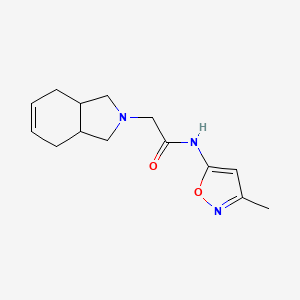
![5-[1-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7598522.png)
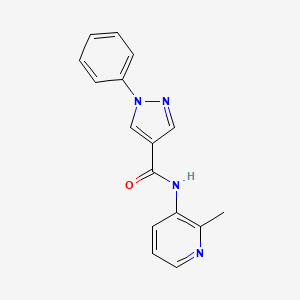
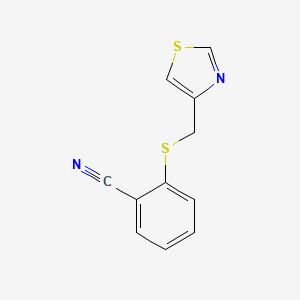
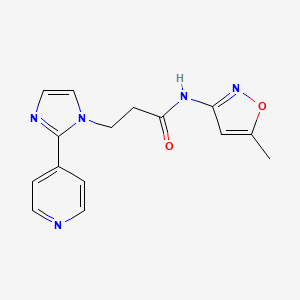
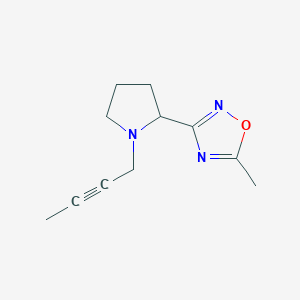
![3-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]butanamide](/img/structure/B7598544.png)
![1-[3-[2-(4-Bromopyrazol-1-yl)ethoxy]phenyl]-1,2,4-triazole](/img/structure/B7598562.png)
![8-[4-(Trifluoromethylsulfonyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7598565.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7598574.png)
![4-chloro-N-[4-[2-(1H-imidazol-2-yl)ethylamino]-4-oxobutyl]benzamide](/img/structure/B7598581.png)
![N-[[2-(propoxymethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7598597.png)
